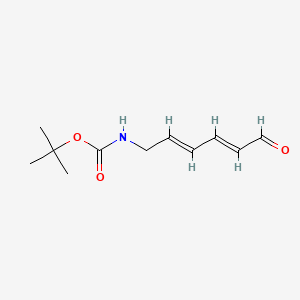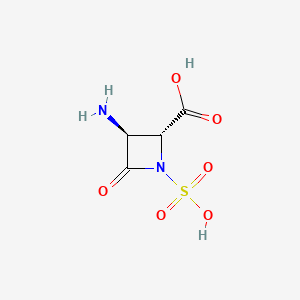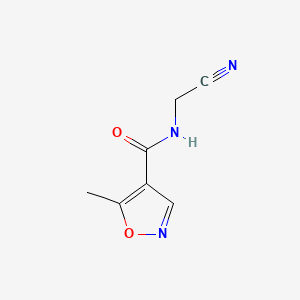
Lead(II) hexafluorosilicate dihydrate.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(II) hexafluorosilicate dihydrate is a compound with the chemical formula F6PbSi•2H2O . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of Lead(II) hexafluorosilicate dihydrate is complex and depends on several factors. A study has reported the formation of complexes with neutral diphosphine coordination . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Lead(II) hexafluorosilicate dihydrate has a molecular weight of 385.305 . It is a white powder . The compound decomposes upon heating . Its solubility in water is 190 g/100g H2O at 0°C, 222 g/100g H2O at 20°C, and 463 g/100g H2O at 100°C .Aplicaciones Científicas De Investigación
Source of Lead in Chemical Synthesis
Lead(II) hexafluorosilicate dihydrate is widely used in chemical laboratories as a source of lead for the synthesis of other lead compounds .
Complex Formation with Diphosphines
This compound has been used in the formation of complexes with neutral diphosphines . The reaction of Pb(SiF6)·2H2O produced [Pb-{ o-C6H4(PMe2)2}(H2O)(SiF6)]·H2O which has a chelating diphosphine, the water molecule and a coordinated SiF6 2− group .
Industrial Applications in Glass and Ceramics
Lead(II) hexafluorosilicate dihydrate can be used in the glass and ceramics industry to improve the melting properties and transparency of the products .
Electrolysis Applications
Due to its density and low melting point, lead(II) hexafluorosilicate dihydrate can be useful in applications such as electrolysis .
Industrial Material Applications
The density and corrosion resistance of lead make it useful as an industrial material .
Safety and Hazards
Lead(II) hexafluorosilicate dihydrate is considered hazardous. It may cause cancer, damage the unborn child, suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Mecanismo De Acción
Target of Action
Lead(II) hexafluorosilicate dihydrate is a chemical compound that is widely used in chemical laboratories as a source of lead for the synthesis of other lead compounds . .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of Lead(II) hexafluorosilicate dihydrate can be influenced by various environmental factors. For instance, the compound decomposes upon heating , and it should be handled under well-ventilated conditions to avoid the accumulation of toxic gases . It should also be stored at room temperature in a dry and cool place .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Lead(II) hexafluorosilicate dihydrate can be achieved by reacting lead(II) acetate trihydrate with hexafluorosilicic acid in the presence of water.", "Starting Materials": [ "Lead(II) acetate trihydrate", "Hexafluorosilicic acid", "Water" ], "Reaction": [ "Dissolve 16.2 g of lead(II) acetate trihydrate in 50 mL of water", "Slowly add 13.5 mL of hexafluorosilicic acid to the solution while stirring", "Heat the mixture to 80°C and stir for 1 hour", "Filter the resulting solution and allow it to cool to room temperature", "Crystals of Lead(II) hexafluorosilicate dihydrate will form and can be collected by filtration" ] } | |
Número CAS |
1310-03-8 |
Fórmula molecular |
F6H4O20Pb9Si6 |
Peso molecular |
2471.312 |
Nombre IUPAC |
fluoro(trioxido)silane;lead(2+);dihydrate |
InChI |
InChI=1S/6FO3Si.2H2O.9Pb/c6*1-5(2,3)4;;;;;;;;;;;/h;;;;;;2*1H2;;;;;;;;;/q6*-3;;;9*+2 |
Clave InChI |
UCXBPZOKVHNQLY-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
Origen del producto |
United States |
Q & A
Q1: What is the significance of determining the crystal structure of the β-modification of Lead(II) hexafluorosilicate dihydrate?
A1: Understanding the crystal structure of a compound, such as β-modification of Lead(II) hexafluorosilicate dihydrate, is crucial for comprehending its physical and chemical properties. [] The arrangement of atoms and molecules within the crystal lattice can influence properties like solubility, stability, and reactivity. This information, derived from studies like the one you cited, is valuable for various applications, potentially including material science and understanding the compound's behavior in different environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Thiazolo[4,5-C]carbazole](/img/structure/B576285.png)
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)




![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)
